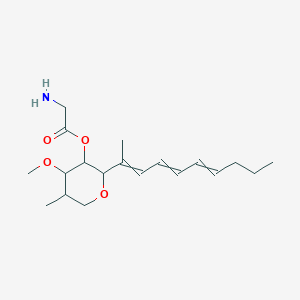
(2-Deca-2,4,6-trien-2-yl-4-methoxy-5-methyloxan-3-yl) 2-aminoacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Deca-2,4,6-trien-2-yl-4-methoxy-5-methyloxan-3-yl) 2-aminoacetate is a complex organic compound with a unique structure that includes a triene system, a methoxy group, and an aminoacetate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Deca-2,4,6-trien-2-yl-4-methoxy-5-methyloxan-3-yl) 2-aminoacetate typically involves multiple steps, including the formation of the triene system, the introduction of the methoxy group, and the coupling with aminoacetate. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(2-Deca-2,4,6-trien-2-yl-4-methoxy-5-methyloxan-3-yl) 2-aminoacetate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (2-Deca-2,4,6-trien-2-yl-4-methoxy-5-methyloxan-3-yl) 2-aminoacetate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biological research, this compound can be used to study the effects of triene systems and methoxy groups on biological activity. It may serve as a model compound for understanding the interactions between similar structures and biological targets.
Medicine
In medicine, this compound has potential applications as a drug candidate. Its unique structure may offer therapeutic benefits, such as anti-inflammatory or anticancer properties.
Industry
In industrial applications, this compound can be used in the development of new materials, such as polymers or coatings, due to its reactive functional groups.
Wirkmechanismus
The mechanism of action of (2-Deca-2,4,6-trien-2-yl-4-methoxy-5-methyloxan-3-yl) 2-aminoacetate involves its interaction with specific molecular targets. The triene system and methoxy group may interact with enzymes or receptors, leading to changes in cellular pathways. The aminoacetate moiety can facilitate the compound’s entry into cells and its subsequent biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2-Deca-2,4,6-trien-2-yl-4-methoxy-5-methyloxan-3-yl) 2-aminoacetate: Unique due to its specific combination of functional groups.
This compound: Similar in structure but may differ in the position of functional groups.
Uniqueness
The uniqueness of this compound lies in its combination of a triene system, methoxy group, and aminoacetate moiety. This combination offers a distinct set of chemical and biological properties that can be leveraged for various applications.
Eigenschaften
Molekularformel |
C19H31NO4 |
|---|---|
Molekulargewicht |
337.5 g/mol |
IUPAC-Name |
(2-deca-2,4,6-trien-2-yl-4-methoxy-5-methyloxan-3-yl) 2-aminoacetate |
InChI |
InChI=1S/C19H31NO4/c1-5-6-7-8-9-10-11-14(2)18-19(24-16(21)12-20)17(22-4)15(3)13-23-18/h7-11,15,17-19H,5-6,12-13,20H2,1-4H3 |
InChI-Schlüssel |
FIFAQBUMNRZWOQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC=CC=CC=C(C)C1C(C(C(CO1)C)OC)OC(=O)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



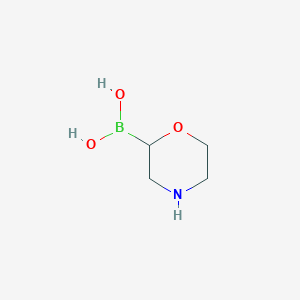
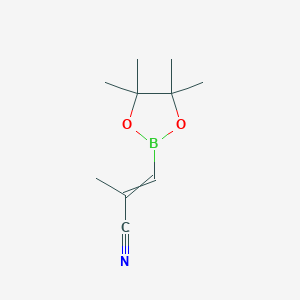
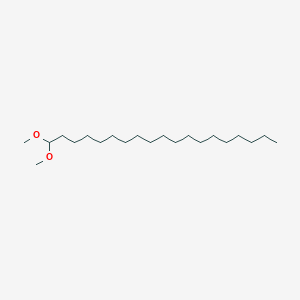
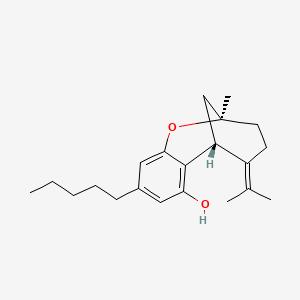
![7-Chloro-1-(3,4-dimethoxyphenyl)-2-(4-methyl-1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14083087.png)

![1-(4-Fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14083098.png)
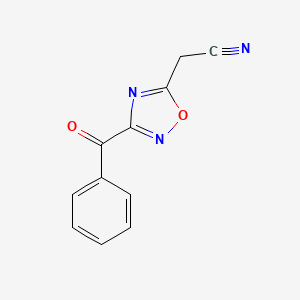
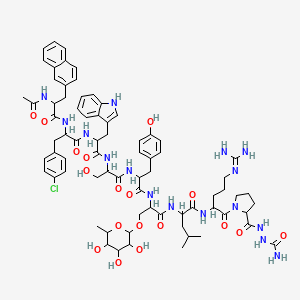

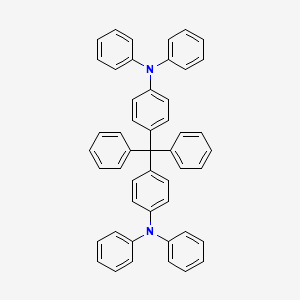
![4,4,5,5-Tetramethyl-2-[4-(3,3,3-trifluoropropyl)phenyl]-1,3,2-dioxaborolane](/img/structure/B14083117.png)

